Mniopetal F

HIV Reverse Transcriptase Antiviral

Standard drimane sesquiterpenoids lack the specific C-2 hydroxy group and absolute stereochemistry required for potent HIV-1 reverse transcriptase inhibition. Mniopetal F offers validated activity against three retroviral RTs. - **Target engagement:** Inhibits HIV-1, AMV, and MMuLV reverse transcriptases (published data). - **Structural precision:** Total synthesis confirmed; C-2 hydroxy group drives selectivity vs. mniopetal E. - **Supply reliability:** Synthetic route enables analog generation for SAR. Stable, research-grade material.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
CAS No. 158761-03-6
Cat. No. B12789432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMniopetal F
CAS158761-03-6
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1(CCC(C23C1CC=C(C2C(OC3=O)O)C=O)O)C
InChIInChI=1S/C15H20O5/c1-14(2)6-5-10(17)15-9(14)4-3-8(7-16)11(15)12(18)20-13(15)19/h3,7,9-12,17-18H,4-6H2,1-2H3/t9-,10-,11+,12-,15-/m0/s1
InChIKeyDOHIWMLRTRMJIJ-HJHSNUOESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mniopetal F Baseline Profile


Mniopetal F (CAS 158761-03-6) is a drimane-type sesquiterpenoid natural product isolated from the fermentation broth of the basidiomycete fungus Mniopetalum sp. 87256 [1]. It is a member of the mniopetal family (mniopetals A–F), a group of highly oxygenated octahydronaphthalene derivatives [2]. Mniopetal F is characterized by its molecular formula C15H20O5 and a molecular weight of 280.316 g/mol [3]. Its primary recognized biological activity is inhibition of RNA-directed DNA polymerases (reverse transcriptases) from human immunodeficiency virus (HIV)-1, avian myeloblastosis virus (AMV), and Moloney murine leukemia virus (MMuLV) [4]. The compound also exhibits antimicrobial and cytotoxic properties [5]. Its total synthesis has been achieved via stereoselective intramolecular Diels–Alder approaches, confirming its absolute stereochemistry [6].

Why Mniopetal F Cannot Be Substituted


Generic substitution among drimane sesquiterpenoids or reverse transcriptase inhibitors is scientifically unsound due to structural and functional divergence. While mniopetals A–F share a common drimane core, they differ markedly in their oxygenation patterns and functional group arrangements [1]. These structural variations translate into distinct biological activity profiles; for instance, mniopetal E lacks the C-2 hydroxy group present in mniopetal F, a feature that influences both potency and selectivity [2]. Furthermore, the absolute stereochemistry of each congener is unique and has been confirmed through total synthesis [3]. Procurement of a non-specific analog risks not only diminished target engagement but also altered off-target effects, including differential antimicrobial and cytotoxic spectra. The evidence presented below quantifies the unique differentiation of Mniopetal F relative to its closest analogs, thereby providing a rational basis for its preferential selection.

Mniopetal F Differentiation Evidence


HIV-1 RT Inhibition Advantage Over Mniopetal E

In a head-to-head comparison within the same experimental system, Mniopetal F demonstrated superior inhibition of HIV-1 reverse transcriptase compared to its structural analog Mniopetal E. While precise IC50 values are not publicly disclosed in the primary literature, the qualitative trend of Mniopetal F > Mniopetal E is consistently reported across multiple independent studies [1]. This difference is attributed to the presence of the C-2 hydroxy group in Mniopetal F, which is absent in Mniopetal E, and to subtle conformational variations in the octahydronaphthalene core [2].

HIV Reverse Transcriptase Antiviral

Broader RT Inhibition Spectrum vs. Kuehneromycin A

Mniopetal F inhibits reverse transcriptases from three distinct viral families: HIV-1, avian myeloblastosis virus (AMV), and Moloney murine leukemia virus (MMuLV) [1]. In contrast, the related drimane sesquiterpenoid kuehneromycin A demonstrates non-competitive inhibition primarily against AMV (Ki = 200 µM) and MMuLV (Ki = 40 µM), with no reported activity against HIV-1 RT [2]. This broader antiviral spectrum makes Mniopetal F a more versatile tool compound for studies of retroviral replication.

Antiviral Spectrum Reverse Transcriptase Viral Enzymes

Differentiated Antimicrobial & Cytotoxic Profile

While all mniopetals (A–F) exhibit some level of antimicrobial and cytotoxic activity, Mniopetal F demonstrates a distinct profile that differs from its congeners. In the original isolation study, Mniopetal F showed moderate activity against a panel of bacteria and fungi, with a cytotoxicity profile that distinguishes it from Mniopetal E [1]. Although specific MIC and IC50 values are not reported in the open literature, the qualitative differentiation is noted in the primary characterization.

Antimicrobial Cytotoxicity Natural Product Screening

Synthetic Accessibility vs. Mniopetal E

The total synthesis of Mniopetal F has been achieved in 14 steps using a highly diastereoselective Baylis-Hillman reaction and an endo-selective intramolecular Diels–Alder reaction as key transformations [1]. In contrast, the synthesis of Mniopetal E requires a more complex sequence involving a different set of stereocontrolled reactions and additional protecting group manipulations [2]. This synthetic efficiency translates to potentially lower cost and higher yield for custom synthesis, making Mniopetal F a more accessible compound for research purposes.

Total Synthesis Chemical Supply Custom Synthesis

Mniopetal F Application Scenarios


HIV RT Inhibitor Screening & Mechanistic Studies

Mniopetal F is a valuable tool for studying HIV-1 reverse transcriptase inhibition. Its activity against HIV-1 RT, documented in multiple studies [1], positions it as a reference compound for screening novel inhibitors or investigating structure-activity relationships. Its distinct structural features compared to other drimane sesquiterpenoids, such as the presence of a C-2 hydroxy group and a specific absolute stereochemistry, make it particularly useful for elucidating binding modes [2].

Broad-Spectrum Antiviral Research

Unlike some analogs that are restricted to a single viral family, Mniopetal F inhibits reverse transcriptases from HIV-1, AMV, and MMuLV [3]. This broad-spectrum activity makes it an ideal candidate for comparative virology studies and for exploring pan-retroviral inhibition strategies. Researchers investigating the conserved features of retroviral polymerases can utilize Mniopetal F as a probe to interrogate cross-family susceptibility [4].

Natural Product Derivatization & Chemical Biology

The well-defined total synthesis of Mniopetal F in 14 steps [5] facilitates the generation of analogs and derivatives for structure-activity relationship (SAR) studies. The synthetic route, which leverages a stereoselective intramolecular Diels–Alder reaction, allows for systematic modification of the drimane core. This accessibility supports medicinal chemistry efforts aimed at optimizing antiviral potency, improving physicochemical properties, or exploring new biological targets.

Antimicrobial & Cytotoxic Screening

Mniopetal F exhibits moderate antimicrobial and cytotoxic activities, as reported in the original isolation paper [6]. While not its primary differentiation, this secondary pharmacology provides a unique phenotypic signature that can be exploited in high-throughput screening campaigns. Researchers building natural product libraries for infectious disease or oncology applications can include Mniopetal F as a structurally characterized hit with a defined, albeit modest, activity profile.

Technical Documentation Hub

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